molecular formula C17H12I2N2O2S B298283 (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298283
M. Wt: 562.2 g/mol
InChI Key: FJSSCDWKJLEUKM-VYUZCOAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as HDBT and is a member of the thiazolidinone family. The compound's unique chemical structure makes it a promising candidate for drug development, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of HDBT is not fully understood, but studies have suggested that the compound acts by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. HDBT's ability to inhibit this pathway may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that HDBT has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. Additionally, HDBT has been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HDBT in lab experiments is its low toxicity profile, which makes it a safer alternative to other anti-cancer compounds. Additionally, HDBT's ability to selectively target cancer cells while leaving normal cells unharmed is a significant advantage in cancer research. However, one limitation of using HDBT in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for HDBT research, including:
1. Investigating the compound's potential in combination with other anti-cancer drugs to enhance its therapeutic efficacy.
2. Studying the compound's mechanism of action in greater detail to better understand its anti-cancer properties.
3. Developing more efficient synthesis methods to increase the yield and purity of HDBT.
4. Exploring the potential of HDBT in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound that has shown significant potential in cancer research. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a safer alternative to other anti-cancer drugs. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other therapeutic areas.

Synthesis Methods

The synthesis of HDBT involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde and 2-amino-3-methyl-1-phenyl-1,3-thiazol-4(5H)-one in the presence of a base. The reaction results in the formation of HDBT, which can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

HDBT has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that HDBT exhibits anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment.

properties

Product Name

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C17H12I2N2O2S

Molecular Weight

562.2 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12I2N2O2S/c1-21-16(23)14(8-10-7-11(18)9-13(19)15(10)22)24-17(21)20-12-5-3-2-4-6-12/h2-9,22H,1H3/b14-8+,20-17?

InChI Key

FJSSCDWKJLEUKM-VYUZCOAASA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2O)I)I)SC1=NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)O)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.